molecular formula C19H24O3 B195173 4-Methoxyestrone CAS No. 58562-33-7

4-Methoxyestrone

Cat. No.: B195173
CAS No.: 58562-33-7
M. Wt: 300.4 g/mol
InChI Key: PUEXVLNGOBYUEW-BFDPJXHCSA-N
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Description

4-Methoxy Estrone is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estrone. It is formed by the action of catechol O-methyltransferase on 4-hydroxyestrone. This compound exhibits estrogenic activity similar to estrone and 4-hydroxyestrone .

Scientific Research Applications

4-Methoxy Estrone has several applications in scientific research:

Future Directions

There is increased interest in lesser-studied metabolites such as 4-hydroxyestrone, and 2-methoxyestrone for assessment of risk of estrogen-sensitive cancers . The development of newer methodologies is expected to usher in further advances in estrogen metabolism research .

Biochemical Analysis

Biochemical Properties

4-Methoxyestrone interacts with various enzymes, proteins, and other biomolecules. It is produced through the methoxylation process, a key process in estrogen detoxification . This metabolite is considered to be a less active form of estrogen, having weaker estrogenic effects compared to other metabolites like 16α-Hydroxyestrone .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Due to their ability to cause oxidative stress, estradiol metabolites like this compound have both carcinogenic and anticarcinogenic properties .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds covalently to the estrogen receptor with moderate to strong mitogenic effects . Some estradiol metabolites generate reactive oxygen species and reactive nitrogen species, resulting in nitro-oxidative stress that causes cancer cell cycle arrest or cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Elevated levels of this compound in a pre-menopausal woman can signal enhanced methylation pathways, which is generally beneficial for reducing the risk of estrogen-related conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of estrone that is formed by catechol O-methyltransferase via the intermediate 4-hydroxyestrone . The metabolism of estrogen takes place primarily in the liver through Phase I (hydroxylation) and Phase II (methylation and glucuronidation) pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Estrone typically involves the methylation of 4-hydroxyestrone. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of 4-Methoxy Estrone can be achieved through microbial conversion processes. For instance, the microbial conversion of steroids using specific strains like Arthrobacter simplex can yield 4-Methoxy Estrone. This method involves fermentation, substrate conversion, and product extraction .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy Estrone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Methoxy group can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using strong nucleophiles like sodium hydride.

Major Products:

Comparison with Similar Compounds

  • 2-Methoxyestrone
  • 4-Methoxyestradiol
  • 2-Methoxyestradiol
  • 4-Hydroxyestrone

Comparison: 4-Methoxy Estrone is unique due to its specific methoxylation at the 4-position, which influences its estrogenic activity and metabolic stability. Compared to 2-Methoxyestrone, it has a different binding affinity to estrogen receptors and distinct biological effects .

Properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEXVLNGOBYUEW-BFDPJXHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904316
Record name 4-Methoxyestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58562-33-7
Record name 4-Methoxyestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58562-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyestrone-4-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058562337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXYESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX27GM9MHY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-Methoxyestrone metabolized in the body?

A: this compound is a metabolite of estrone, a type of estrogen. It is formed through the 4-hydroxylation pathway of estrone metabolism. [, , , , ] Specifically, estrone is first hydroxylated at the C4 position to form 4-hydroxyestrone, which is then methylated by the enzyme catechol-O-methyltransferase (COMT) to produce this compound. []

Q2: Is there a link between this compound levels and cancer risk?

A2: Research suggests a complex relationship between 4-MeOE1 and cancer risk:

  • Breast Cancer: Some studies indicate that higher levels of 4-MeOE1 might be associated with a reduced risk of postmenopausal breast cancer. This is thought to be due to its formation through the 2-hydroxylation pathway, which competes with the 16-hydroxylation pathway, the latter being linked to increased breast cancer risk. []

Q3: How do this compound levels differ between women using different hormone therapies?

A: In a study of postmenopausal women using hormone therapy, those taking estrogen alone had higher levels of 4-MeOE1 compared to those using combined estrogen plus progestin therapy. This suggests that the type of menopausal hormone therapy can influence estrogen metabolism and the relative concentrations of its metabolites, including 4-MeOE1. []

Q4: Can you explain the role of the enzyme Catechol-O-methyltransferase (COMT) in relation to this compound?

A: COMT plays a crucial role in the formation of 4-MeOE1 by catalyzing the methylation of 4-hydroxyestrone. [] Studies using COMT inhibitors have shown alterations in the levels of 4-MeOE1 and its related effects on cell transformation, chromosome aberrations, and apoptosis in cell cultures. [] This highlights the importance of COMT activity in influencing the biological activity of 4-MeOE1.

Q5: Are there analytical methods for measuring this compound levels in biological samples?

A: Yes, researchers use sensitive analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to accurately measure 4-MeOE1 levels in various biological samples like serum and urine. [, , , ] These methods enable the quantification of even minute amounts of 4-MeOE1, allowing for detailed investigations into its role in various physiological and pathological processes.

Q6: Have any associations been observed between this compound and the human microbiome?

A: Emerging research suggests potential connections between 4-MeOE1 and the composition of the gut microbiome. A study found that higher levels of 4-MeOE1 were associated with increased microbial diversity in the gut, as indicated by the Shannon index. [] This finding highlights the complex interplay between estrogen metabolism, the gut microbiome, and potential implications for overall health.

Q7: What is the significance of the ratio between different estrogen metabolites, like 2-hydroxyestrone and this compound, in research?

A: Researchers often investigate the ratios between different estrogen metabolites because these ratios can offer insights into the balance of estrogen metabolism pathways. For example, a higher ratio of 2-hydroxyestrone to 16α-hydroxyestrone has been linked to a potentially reduced risk of aggressive prostate cancer. [] Similarly, the ratio of 2-hydroxyestrogens (like 2-hydroxyestrone) to 16α-hydroxyestrone has been explored in the context of various health outcomes, with some studies suggesting a potential link between a higher ratio and reduced cancer risk. [, ]

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